molecular formula C33H50N2O3 B12692374 2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153181-41-0

2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B12692374
CAS No.: 153181-41-0
M. Wt: 522.8 g/mol
InChI Key: FSHUUSFSAWCFAT-ZRTHHSRSSA-N
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Description

2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-: is a complex organic compound with a unique structure It belongs to the diazepinone family, characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- involves multiple steps, typically starting with the preparation of the diazepinone ring. The process often includes:

    Cyclization Reactions: Formation of the diazepinone ring through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of heptyl and phenylmethyl groups via substitution reactions.

    Hydroxylation: Addition of hydroxyl groups at specific positions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate alcohols.

Scientific Research Applications

2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another diazepinone derivative with well-known anxiolytic properties.

    Chlordiazepoxide: A compound with similar structural features used as a sedative and hypnotic.

Uniqueness

2H-1,3-Diazepin-2-one, 1,3-diheptylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)- stands out due to its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

153181-41-0

Molecular Formula

C33H50N2O3

Molecular Weight

522.8 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-diheptyl-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C33H50N2O3/c1-3-5-7-9-17-23-34-29(25-27-19-13-11-14-20-27)31(36)32(37)30(26-28-21-15-12-16-22-28)35(33(34)38)24-18-10-8-6-4-2/h11-16,19-22,29-32,36-37H,3-10,17-18,23-26H2,1-2H3/t29-,30-,31+,32+/m1/s1

InChI Key

FSHUUSFSAWCFAT-ZRTHHSRSSA-N

Isomeric SMILES

CCCCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Canonical SMILES

CCCCCCCN1C(C(C(C(N(C1=O)CCCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Origin of Product

United States

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